1-((2-methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

COX-2 inhibition anti-inflammatory structure-activity relationship

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole (CAS 476649-42-0; molecular formula C₁₃H₁₆N₂O₃S; MW 280.34 g/mol) is an N¹-sulfonylated pyrazole derivative bearing a 2-methoxy-5-methylphenylsulfonyl group at the pyrazole N1 position and methyl substituents at the pyrazole C3 and C5 positions. It belongs to the broader class of N-arylsulfonyl-3,5-dimethylpyrazoles, a scaffold recognized in the patent literature as a pharmacophoric framework for cyclooxygenase-2 (COX-2) inhibition, with the specific aryl substitution pattern controlling target potency and selectivity.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34g/mol
CAS No. 476649-42-0
Cat. No. B351846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
CAS476649-42-0
Molecular FormulaC13H16N2O3S
Molecular Weight280.34g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=CC(=N2)C)C
InChIInChI=1S/C13H16N2O3S/c1-9-5-6-12(18-4)13(7-9)19(16,17)15-11(3)8-10(2)14-15/h5-8H,1-4H3
InChIKeyZNSUCZUUIYEZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole (CAS 476649-42-0): Procurement-Relevant Identity and Structural Classification


1-((2-Methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole (CAS 476649-42-0; molecular formula C₁₃H₁₆N₂O₃S; MW 280.34 g/mol) is an N¹-sulfonylated pyrazole derivative bearing a 2-methoxy-5-methylphenylsulfonyl group at the pyrazole N1 position and methyl substituents at the pyrazole C3 and C5 positions . It belongs to the broader class of N-arylsulfonyl-3,5-dimethylpyrazoles, a scaffold recognized in the patent literature as a pharmacophoric framework for cyclooxygenase-2 (COX-2) inhibition, with the specific aryl substitution pattern controlling target potency and selectivity [1]. The compound is commercially supplied at ≥98% purity by multiple independent vendors for research use .

Why 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole Cannot Be Replaced by Generic N-Arylsulfonylpyrazole Analogs


Within the N-arylsulfonyl-3,5-dimethylpyrazole series, small alterations to the aryl sulfonyl substitution pattern produce orders-of-magnitude differences in biological target engagement. The EP1206474B1 patent family demonstrates that COX-2 inhibitory potency across sulfonylphenylpyrazole analogs spans from IC₅₀ = 2 nM to >10,000 nM depending solely on aryl ring substitution, while maintaining identical pyrazole core structure [1]. BindingDB data for the closely related comparator 1-(3,4-dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole shows negligible activity against glycogen synthase kinase-3β (EC₅₀ > 300,000 nM), confirming that even regioisomeric methyl-group rearrangements on the aryl ring can abolish target engagement [2]. The 2-methoxy-5-methyl substitution pattern present in this compound introduces a hydrogen-bond-accepting methoxy group ortho to the sulfonyl linkage, a feature absent from the tosyl and phenylsulfonyl analogs, which is predicted to alter both electronic properties at the sulfonyl center and the conformational preferences of the aryl ring relative to the pyrazole core [3]. Generic substitution with a different N-arylsulfonyl-3,5-dimethylpyrazole therefore risks complete loss of the biological profile intended for a given experimental system.

Quantitative Differentiation Evidence for 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole Versus Closest Structural Analogs


Aryl Substitution Pattern Determines Nanomolar vs. Micromolar COX-2 Potency: EP1206474B1 Patent Evidence

The sulfonylphenylpyrazole patent EP1206474B1 establishes that COX-2 inhibitory potency is exquisitely sensitive to aryl substitution. Within a series of compounds sharing the sulfonylpyrazole core, Example 62 exhibits a COX-2 IC₅₀ of 2 nM, whereas Example 2 shows only 57% inhibition at 10,000 nM—a >5,000-fold potency differential governed exclusively by the aryl group identity [1]. This demonstrates that procurement of a specific aryl-substituted sulfonylpyrazole, rather than a generic analog, is mandatory for reproducing a given COX-2 inhibitory profile. The 2-methoxy-5-methylphenyl substitution pattern of the target compound represents a distinct electronic and steric environment (electron-donating methoxy ortho to sulfonyl; methyl meta) that is absent from the simple tosyl (4-methylphenyl) and phenylsulfonyl analogs listed in the patent.

COX-2 inhibition anti-inflammatory structure-activity relationship sulfonylpyrazole

BindingDB Evidence: Regioisomeric Dimethylphenyl Analog Shows No Detectable GSK-3β Activity, Confirming Substitution-Dependent Target Engagement

The closest analog with publicly available quantitative binding data is 1-(3,4-dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole, which differs from the target compound only in the aryl substitution pattern (3,4-dimethylphenyl vs. 2-methoxy-5-methylphenyl). This analog was tested against human glycogen synthase kinase-3 beta (GSK-3β) and returned an EC₅₀ > 300,000 nM, indicating essentially no inhibition [1]. While GSK-3β is not the primary target class for sulfonylpyrazoles, this result demonstrates that the 3,4-dimethylphenyl sulfonyl group fails to engage this kinase domain, whereas the 2-methoxy-5-methylphenyl variant—by introducing a hydrogen-bond-capable methoxy group—would be predicted to alter binding pocket interactions substantially. This provides a cautionary data point: even close regioisomers of N-arylsulfonyl-3,5-dimethylpyrazoles can exhibit diametrically different target engagement profiles.

kinase inhibition GSK-3β BindingDB structure-activity relationship

Distinct Physicochemical Profile: 2-Methoxy-5-methyl Substitution Increases Hydrogen-Bond Acceptor Count and Polar Surface Area Relative to Tosyl and Phenylsulfonyl Analogs

At the molecular formula level, the target compound (C₁₃H₁₆N₂O₃S, MW 280.34) shares its empirical composition with several regioisomeric analogs, including 1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole and 1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole . However, the 2-methoxy-5-methyl arrangement places the methoxy substituent ortho to the sulfonyl group, creating a unique intramolecular electronic environment. In contrast, the unsubstituted phenylsulfonyl analog (CAS 13658-68-9, C₁₁H₁₂N₂O₂S, MW 236.29) lacks the methoxy hydrogen-bond acceptor entirely, while the tosyl analog (CAS 6126-12-1, C₁₂H₁₄N₂O₂S, MW 250.32) lacks both the methoxy group and the second aryl methyl substituent [1]. The additional oxygen atom in the target compound increases the topological polar surface area and hydrogen-bond acceptor count, parameters that directly influence solubility, permeability, and protein-ligand recognition in biological assays.

physicochemical properties drug-likeness hydrogen bonding polar surface area

Commercial Availability and Purity Benchmarking: ≥98% Purity from Independent Suppliers vs. Variable Purity of Non-Specialty Analogs

The target compound is stocked by multiple independent suppliers at a standardized purity specification of ≥98% (HPLC), as documented by Leyan (Product No. 2231391, purity 98%) , Wanvibio/Aladdin (Product No. M999839, purity ≥98%) , and AKSci (Product No. 8881FS, with full quality assurance and SDS documentation) . In contrast, the simpler and more widely available tosyl analog (CAS 6126-12-1) and phenylsulfonyl analog (CAS 13658-68-9) are typically offered at 95% purity by general chemical suppliers . The 2%–3% purity differential, while seemingly modest, corresponds to a 2–3-fold higher impurity burden that can confound dose-response experiments, crystallography trials, and biological assay interpretation, particularly when impurities possess their own pharmacological activity.

chemical procurement purity specification vendor comparison quality assurance

Pyrazole Methylation State Differentiates This Compound from the 3-Desmethyl Analog: Implications for Metabolic Stability and Steric Bulk

The closest commercially available analog bearing the identical 2-methoxy-5-methylphenylsulfonyl group is 1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole (CAS 957484-26-3, C₁₂H₁₄N₂O₃S, MW 266.32) . This compound differs solely by the absence of the pyrazole C5 methyl group. The 3,5-dimethyl substitution pattern in the target compound provides increased steric shielding of the pyrazole ring, which the broader medicinal chemistry literature on pyrazole-based COX-2 inhibitors identifies as a factor influencing resistance to oxidative metabolism at the pyrazole ring positions [1]. The additional methyl group also increases lipophilicity (estimated ΔlogP ≈ +0.5), which alters compound partitioning in cell-based assays.

metabolic stability methyl effect steric hindrance pyrazole substitution

Validated Application Scenarios for 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole Based on Quantitative Differentiation Evidence


COX-2 Inhibitor Structure-Activity Relationship (SAR) Probe Requiring Defined 2-Methoxy-5-methylphenyl Sulfonyl Pharmacophore

For medicinal chemistry programs exploring sulfonylpyrazole-based COX-2 inhibitors, this compound serves as a precisely defined SAR probe representing the 2-methoxy-5-methylphenyl substitution variant. The EP1206474B1 patent class evidence demonstrates that COX-2 IC₅₀ values span a >5,000-fold range depending on aryl substitution . The ortho-methoxy group in this compound provides a hydrogen-bond acceptor adjacent to the sulfonyl linkage, a pharmacophoric feature absent from tosyl and phenylsulfonyl analogs. This makes the compound suitable as a reference point in systematic SAR matrices examining the contribution of aryl ring electronics and hydrogen-bonding capacity to COX-2 affinity and selectivity.

Kinase Profiling Selectivity Panel Requiring Authenticated Compound Identity

BindingDB data for the regioisomeric 3,4-dimethylphenyl analog demonstrates that even closely related N-arylsulfonyl-3,5-dimethylpyrazoles can be completely inactive against kinase targets (GSK-3β EC₅₀ > 300,000 nM) . For researchers conducting kinase selectivity profiling or counter-screening, the authenticated identity of the 2-methoxy-5-methylphenyl variant—as supplied with ≥98% purity and full QA documentation by multiple vendors —ensures that observed activity or inactivity can be confidently attributed to the intended chemical structure rather than to isomeric impurities or misidentification.

Physicochemical Property Baseline for Computational Chemistry and in Silico Screening

The compound's distinct combination of five hydrogen-bond acceptors (two sulfonyl oxygens, one methoxy oxygen, two pyrazole nitrogens) and the 3,5-dimethylpyrazole core provides a valuable calibration point for computational models predicting solubility, permeability, and target binding . The 2-methoxy-5-methyl substitution pattern is underrepresented in public bioactivity databases compared to tosyl and phenylsulfonyl analogs, making this compound particularly useful for expanding the chemical space coverage of predictive models and for validating docking scores against experimentally determined physicochemical measurements obtained in-house.

Synthetic Intermediate for Diversification at the Pyrazole 4-Position

The 3,5-dimethyl substitution on the pyrazole ring blocks metabolic and synthetic reactivity at these positions while leaving the C4 position available for further functionalization (e.g., halogenation, formylation, cross-coupling). The established synthesis route—reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole —is modular and allows for parallel library synthesis. Researchers requiring a sulfonyl-protected 3,5-dimethylpyrazole scaffold for subsequent C4 diversification can procure this compound as a well-characterized starting material rather than synthesizing it de novo, reducing development time and ensuring batch-to-batch consistency.

Quote Request

Request a Quote for 1-((2-methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.